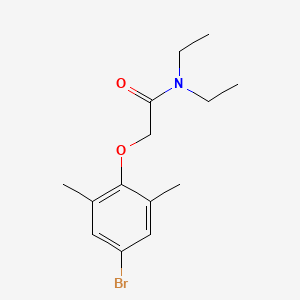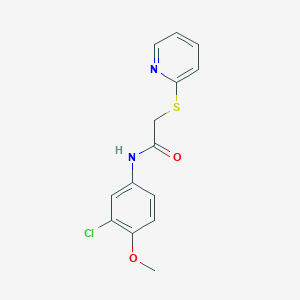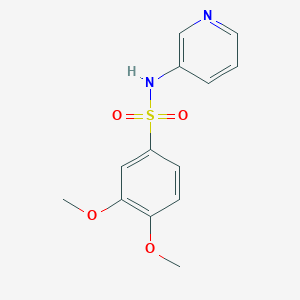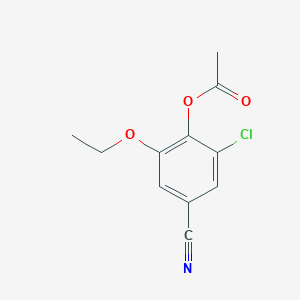
(5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine is a chemical compound with the molecular formula C19H21BrN. It is commonly known as BODIPY-FL-amine and is used in scientific research for various purposes.
Mecanismo De Acción
BODIPY-FL-amine works by binding to specific biomolecules and emitting fluorescence upon excitation with light of a specific wavelength. The mechanism of action of BODIPY-FL-amine depends on the biomolecule it is binding to. For example, when BODIPY-FL-amine binds to a protein, it can be used to study the protein's localization, conformational changes, and interactions with other proteins.
Biochemical and Physiological Effects:
BODIPY-FL-amine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in vitro and in vivo experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BODIPY-FL-amine has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules. It is also easy to use and can be used in a wide range of experiments. However, BODIPY-FL-amine has some limitations. It is not suitable for long-term experiments as it can photobleach over time. It is also not suitable for experiments that require high-resolution imaging as it has a relatively low quantum yield.
Direcciones Futuras
There are several future directions for the use of BODIPY-FL-amine in scientific research. One potential application is in the study of cancer cells. BODIPY-FL-amine can be used to study the behavior of cancer cells and to identify potential drug targets. Another potential application is in the development of new imaging techniques. BODIPY-FL-amine can be used in combination with other fluorescent probes to develop new imaging techniques with higher resolution and sensitivity. Finally, BODIPY-FL-amine can be used in the development of new drugs. By studying the behavior of biomolecules with BODIPY-FL-amine, researchers can identify potential drug targets and develop new drugs with higher efficacy and fewer side effects.
Conclusion:
In conclusion, BODIPY-FL-amine is a valuable tool in scientific research. Its fluorescent properties make it a highly sensitive probe for the study of biomolecules in living cells. Its use in a wide range of experiments makes it a versatile tool for researchers. With further research, BODIPY-FL-amine has the potential to contribute to the development of new drugs and imaging techniques.
Métodos De Síntesis
The synthesis of BODIPY-FL-amine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 3,5-dimethylphenylamine in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity. The synthesis of BODIPY-FL-amine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BODIPY-FL-amine is widely used in scientific research as a fluorescent probe. It is used to label proteins, lipids, and other biomolecules to study their behavior in living cells. BODIPY-FL-amine is also used in the detection of reactive oxygen species (ROS) and lipid peroxidation in cells. It is a valuable tool in the study of cellular signaling pathways and the identification of drug targets.
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-6-12(2)8-15(7-11)18-10-13-9-14(17)4-5-16(13)19-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWRIZHQKJYFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)


![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)



![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)



